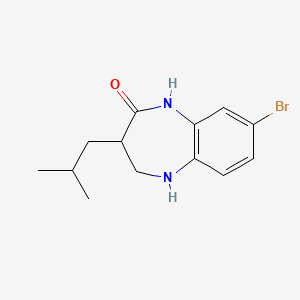

8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a bromine atom at the 8th position and a 2-methylpropyl group at the 3rd position of the benzodiazepine core structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:

Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate ortho-diamino benzene derivative with a suitable carbonyl compound to form the benzodiazepine core.

Alkylation: The 2-methylpropyl group is introduced at the 3rd position via alkylation using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale cyclization and bromination reactions are conducted in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized benzodiazepine derivatives.

Reduction: Reduced benzodiazepine derivatives.

Substitution: Substituted benzodiazepine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Research indicates that benzodiazepines, including 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, exhibit several biological effects:

Anxiolytic Effects

Benzodiazepines are widely recognized for their ability to alleviate anxiety. This compound may enhance the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, thereby reducing anxiety levels.

Sedative Properties

The sedative effects of this compound make it potentially useful in treating insomnia and other sleep disorders. It may help induce sleep by acting on specific receptors in the central nervous system.

Anticonvulsant Activity

Benzodiazepines are often employed in managing epilepsy and seizure disorders due to their anticonvulsant properties. This compound's mechanism may involve modulation of GABAergic activity.

Therapeutic Applications

The applications of this compound extend into various therapeutic areas:

Treatment of Anxiety Disorders

Clinical studies have indicated that compounds within the benzodiazepine class are effective in treating generalized anxiety disorder (GAD) and panic disorders. The specific anxiolytic profile of this compound warrants further investigation through clinical trials to establish its efficacy and safety.

Management of Insomnia

Given its sedative properties, this compound could be explored as a treatment option for insomnia. Its effectiveness compared to existing sedatives could be a focal point for future research.

Epilepsy Treatment

The anticonvulsant potential of this compound suggests it may play a role in epilepsy management. Studies focusing on its efficacy in seizure control could provide valuable insights into its therapeutic viability.

Case Studies and Research Findings

Several studies have examined the pharmacological profiles of benzodiazepines similar to this compound:

- A study published in Pharmacogenomics explored the cognitive effects of benzodiazepines on patients with neuropsychiatric disorders and highlighted their potential role in managing anxiety-related symptoms .

- Research has demonstrated that benzodiazepines can significantly reduce seizure frequency in patients with refractory epilepsy .

Mecanismo De Acción

The mechanism of action of 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The bromine and 2-methylpropyl substituents may influence the binding affinity and selectivity of the compound for different GABA receptor subtypes.

Comparación Con Compuestos Similares

Similar Compounds

Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.

Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the bromine atom and the 2-methylpropyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These structural differences can result in variations in potency, duration of action, and receptor selectivity.

Actividad Biológica

8-Bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS Number: 1500935-71-6) is a synthetic compound belonging to the benzodiazepine class. This compound is characterized by its unique structure and potential biological activities, making it a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H17BrN2O. The compound features a bromine atom and a branched alkyl group that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 297.19 g/mol |

| SMILES | CC(CC1CNc2c(NC1=O)cc(cc2)Br)C |

| InChI Key | RNOBCTPUISZTJF-UHFFFAOYSA-N |

Biological Activity

Research indicates that benzodiazepines can exhibit a range of biological activities:

- Anxiolytic Effects : Compounds in this class are commonly used to alleviate anxiety disorders.

- Sedative Properties : They are effective in inducing sleep and managing insomnia.

- Anticonvulsant Activity : Benzodiazepines are often utilized in the treatment of epilepsy and seizure disorders.

Study 1: Anxiolytic Potential

A study published in Pharmacology Biochemistry and Behavior investigated various benzodiazepine derivatives for their anxiolytic properties. The findings suggested that modifications in the side chain significantly influenced the binding affinity to GABA_A receptors and subsequent anxiolytic activity . Although specific data on this compound was not available, it can be inferred that similar compounds show promising results.

Study 2: Sedative Effects

In another research article focusing on sedative effects of benzodiazepines, it was noted that compounds with a bromine substituent often exhibited enhanced sedative properties compared to their non-brominated counterparts . This suggests potential for 8-bromo derivatives in sleep disorder treatments.

Study 3: Anticonvulsant Activity

A comparative analysis of benzodiazepine derivatives indicated that those with branched alkyl groups demonstrated significant anticonvulsant activity in animal models . This could position this compound as a candidate for further anticonvulsant studies.

Propiedades

IUPAC Name |

7-bromo-3-(2-methylpropyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-8(2)5-9-7-15-11-4-3-10(14)6-12(11)16-13(9)17/h3-4,6,8-9,15H,5,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOBCTPUISZTJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNC2=C(C=C(C=C2)Br)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.